molecular formula C13H21N3 B1585628 4-(4-Ethylpiperazin-1-ylmethyl)phenylamine CAS No. 611225-86-6

4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

Cat. No. B1585628
M. Wt: 219.33 g/mol
InChI Key: VVTIATCVLPUOPW-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-ylmethyl)phenylamine, also known as 4-EPM, is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of phenylamine, a type of amine, and is related to the piperazine family of compounds. 4-EPM has been found to exhibit unique biochemical and physiological effects, making it an attractive compound for use in laboratory experiments.

Scientific Research Applications

Sigma Ligands with Subnanomolar Affinity : Research on compounds structurally related to "4-(4-Ethylpiperazin-1-ylmethyl)phenylamine" has explored their potential as sigma ligands. These compounds show high affinity for sigma 1 and sigma 2 binding sites, alongside significant interactions with serotonin 5-HT1A and 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors. The study identified compounds with potent anxiolytic activity in animal models, suggesting applications in developing treatments for anxiety disorders (Perregaard et al., 1995).

Tuberculostatic Activity of Phenylpiperazine Derivatives : Another study synthesized derivatives of "4-(4-Ethylpiperazin-1-ylmethyl)phenylamine" with potential tuberculostatic activity. These compounds demonstrated in vitro activity against several bacterial strains, indicating their potential as new treatments for tuberculosis (Foks et al., 2004).

Antidepressant and Anxiolytic Effects of Phenylpiperazine Derivatives : Further research into phenylpiperazine derivatives, including compounds similar to "4-(4-Ethylpiperazin-1-ylmethyl)phenylamine," has revealed their antidepressant and anxiolytic properties in animal models. These findings highlight the potential for these compounds in treating mood disorders (Pytka et al., 2015).

Catechol Oxidase Activity Modulation : Research on unsymmetrical dicopper(II) complexes, including derivatives of "4-(4-Ethylpiperazin-1-ylmethyl)phenylamine," has shown their ability to act as catechol oxidase models. This suggests applications in studying and modulating enzymatic activity relevant to various biological and chemical processes (Merkel et al., 2005).

Antimicrobial Activity of Thiazolidinone Derivatives : A novel series of thiazolidinone derivatives incorporating "4-(4-Ethylpiperazin-1-ylmethyl)phenylamine" has shown promising antimicrobial activity against a range of bacterial and fungal strains. These compounds represent a potential new class of antimicrobial agents (Patel et al., 2012).

properties

IUPAC Name

4-[(4-ethylpiperazin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVTIATCVLPUOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360163
Record name 4-[(4-Ethylpiperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylpiperazin-1-ylmethyl)phenylamine

CAS RN

611225-86-6
Record name 4-[(4-Ethylpiperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared in analogy to the procedure described in Step 11.1 but using 1-ethyl-4-(4-nitro-benzyl)-piperazine (Step 12.2): ESI-MS: 220.1 [M+H]+; TLC: Rf=0.08 (DCM/MeOH+1% NH3aq, 9:1).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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